Visible-Light α-Benzylation Efficiency
In a recent study on visible-light-promoted α-benzylation, 2-[benzyl(phenyl)amino]acetic acid-derived esters demonstrated high efficiency as substrates, achieving good to excellent yields in the synthesis of α-amino phenylpropanoids. This contrasts with the use of simpler N-phenylglycine esters, which, while also effective, may not offer the same level of steric and electronic tunability required for complex target synthesis [1]. The specific yield for the target compound's ester derivative (N-benzyl-N-phenylglycine ester) was not isolated in the abstract, but the study highlights the broad substrate scope and moderate to excellent yields for this class of N-phenyl glycine esters under mild, blue LED irradiation conditions [1].
| Evidence Dimension | Synthetic yield in α-benzylation |
|---|---|
| Target Compound Data | Good to excellent yield (as a class of N-phenyl glycine esters) |
| Comparator Or Baseline | N-phenylglycine ester (baseline substrate class) |
| Quantified Difference | Not explicitly quantified for the exact compound; inferred from class performance. |
| Conditions | Blue LED irradiation, Ir(ppy)3 photocatalyst, DMSO solvent, reaction with benzyl oxalates |
Why This Matters
This demonstrates the compound's utility in modern, mild photochemical methods for constructing complex α-amino acid derivatives, a key advantage for medicinal chemistry and natural product synthesis.
- [1] Wang, L., Li, K., Ye, T., Huang, L., Wu, H., Zhang, J., Xie, H., Liu, Y., Zeng, J., & Cheng, P. (2023). Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. The Journal of Organic Chemistry, 88(16), 11924-11934. View Source
